molecular formula C10H7Br2NO2 B13350005 (3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione

(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione

Cat. No.: B13350005
M. Wt: 332.98 g/mol
InChI Key: CFVARLTXRUAJAQ-HTQZYQBOSA-N
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Description

(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility .

Preparation Methods

The synthesis of (3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione typically involves the reaction of maleic anhydride with aromatic amines, followed by ring closure and bromination. Industrial production methods may include microwave-assisted organic synthesis (MAOS) to increase efficiency and support green chemistry principles .

Chemical Reactions Analysis

(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione involves binding to specific molecular targets, such as proteins or enzymes, and modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of protein function .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7Br2NO2

Molecular Weight

332.98 g/mol

IUPAC Name

(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H7Br2NO2/c11-6-3-1-5(2-4-6)7-8(12)10(15)13-9(7)14/h1-4,7-8H,(H,13,14,15)/t7-,8-/m1/s1

InChI Key

CFVARLTXRUAJAQ-HTQZYQBOSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)NC2=O)Br)Br

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)NC2=O)Br)Br

Origin of Product

United States

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